Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]-
Description
This compound features a trifluoroacetyl group (-COCF₃) attached to a 1,7-diazaspiro[4.4]nonane core substituted with a benzyl (phenylmethyl) group at position 1. The trifluoromethyl group increases lipophilicity and metabolic stability, making it relevant for drug discovery .
Properties
CAS No. |
1148044-32-9 |
|---|---|
Molecular Formula |
C16H19F3N2O |
Molecular Weight |
312.33 g/mol |
IUPAC Name |
1-(1-benzyl-1,7-diazaspiro[4.4]nonan-7-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C16H19F3N2O/c17-16(18,19)14(22)20-10-8-15(12-20)7-4-9-21(15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI Key |
XOCKTOAXERLFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C(F)(F)F)N(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- typically involves multiple steps. One common method includes the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene. This reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of trifluoroacetic anhydride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This method is advantageous due to its simplicity and relatively high yield .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry Applications
Ethanone derivatives are often explored for their biological activities. The specific structure of this compound suggests several applications:
- Neuropharmacology: The diazaspiro structure is known to interact with neurotransmitter systems. Compounds with similar frameworks have been investigated for their potential as anxiolytics and antidepressants due to their ability to modulate GABAergic and serotonergic pathways.
- Antiviral Agents: Research has indicated that similar ethanone derivatives can act as neuraminidase inhibitors. These compounds can potentially block viral replication in diseases like influenza by preventing the release of new viral particles from infected cells .
Material Science Applications
The unique properties of the trifluoromethyl group make this compound suitable for various applications in material sciences:
- Fluorinated Polymers: Due to its trifluoromethyl group, ethanone derivatives can be incorporated into polymers to enhance thermal stability and chemical resistance. This application is particularly relevant in coatings and protective materials.
- Nanotechnology: The compound could serve as a building block for functionalized nanoparticles that exhibit specific interactions with biological systems or environmental pollutants.
Chemical Synthesis
Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl] can also be utilized in synthetic organic chemistry:
- Building Block for Complex Molecules: The spirocyclic structure allows for the construction of complex molecular architectures through various coupling reactions. Its reactivity can be exploited in the synthesis of novel pharmaceuticals .
- Reagents in Organic Reactions: The compound may serve as a reagent in the formation of carbon-carbon bonds or as an electrophile in nucleophilic substitution reactions.
Case Study 1: Neuraminidase Inhibition
A study investigating the efficacy of similar ethanone derivatives highlighted their role as neuraminidase inhibitors. These compounds demonstrated significant antiviral activity against influenza viruses in vitro, suggesting that ethanone derivatives could be promising candidates for further development in antiviral therapies.
Case Study 2: Polymer Development
Research on fluorinated polymers incorporating trifluoromethyl groups showed enhanced resistance to solvents and thermal degradation. This study illustrated how compounds like ethanone can improve material properties and expand the utility of fluorinated materials in industrial applications.
Mechanism of Action
The mechanism by which Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analog: 6-[(2,3-Difluoro-4-Hydroxyphenyl)Methyl]-9-Hydroxy-5-Methyl-7-Oxo-5,6-Diazaspiro[3.5]Non-8-Ene-8-Carboxamide (EP 4 374 877 A2)
- Core Structure: Diazaspiro[3.5]nonene (7-membered spiro ring) vs. diazaspiro[4.4]nonane (8-membered spiro ring).
- Substituents :
- Target Compound : Trifluoroacetyl, benzyl.
- Analog : Difluoro-hydroxyphenyl, carboxamide, ester groups.
- Key Differences: The analog’s unsaturated spiro ring (nonene vs. The trifluoroacetyl group in the target enhances electron-withdrawing effects compared to the analog’s ester/carboxamide groups .
| Property | Target Compound | EP 4 374 877 A2 Analog |
|---|---|---|
| Spiro Ring Size | 8-membered ([4.4]) | 7-membered ([3.5]) |
| Functional Groups | -COCF₃, benzyl | -COOH, -OH, difluorophenyl |
| Likely Solubility | Moderate (due to -CF₃) | Low (polar groups offset by aromaticity) |
Functional Group Comparison: USP 35–NF 30 Impurities
- Electron Effects: The target’s -COCF₃ is more electron-deficient than monofluorinated naphthalenes, influencing reactivity in substitution reactions .
- Metabolic Stability : Trifluoromethyl groups (as in the target) resist oxidative metabolism better than thiophene or naphthalene moieties .
Biological Activity
Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- is a complex organic compound notable for its unique trifluoromethyl group and spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group that enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. Its molecular formula is with a molecular weight of approximately 359.38 g/mol. The spirocyclic structure contributes to its selectivity and potency against various biological targets.
Biological Activity
Research indicates that ethanone exhibits significant biological activity as an inhibitor of specific protein-protein interactions. Notably, it has been linked to the inhibition of the menin-mixed lineage leukemia (MLL) interaction, which is crucial in certain types of leukemia and other cancers. The following table summarizes the biological activities associated with ethanone and similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethanone | Trifluoromethyl group and spirocyclic structure | Inhibitor of menin-MLL interaction |
| 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | Methoxy group and trifluoromethyl | Potential anti-cancer activity |
| 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone | Hydroxy substitution instead of methoxy | Antioxidant properties |
| 1-(4-(Trifluoromethoxy)phenyl)ethanone | Trifluoromethoxy instead of trifluoromethyl | Modulates enzyme activity |
The distinct structural features of ethanone provide unique steric and electronic properties that differentiate it from related compounds, potentially leading to novel therapeutic applications.
Ethanone's mechanism of action involves the disruption of protein-protein interactions that are critical for cancer cell proliferation. Specifically, its role as a menin-MLL inhibitor suggests that it may interfere with the oncogenic signaling pathways associated with MLL fusion proteins. This interaction is pivotal in the development of hematological malignancies.
Case Studies and Research Findings
Several studies have explored the biological activity of ethanone and related compounds:
- Inhibition Studies : A study indicated that compounds with similar structures to ethanone were effective in inhibiting the menin-MLL interaction in vitro, demonstrating significant potential for therapeutic application in leukemia treatment .
- Structure-Activity Relationship (SAR) : Research on SAR has shown that modifications to the trifluoromethyl group can enhance biological activity. For instance, variations in substituents on the aromatic ring have been correlated with increased potency against target proteins .
- Pharmacodynamics : Interaction studies utilizing surface plasmon resonance have elucidated binding affinities between ethanone and target proteins, providing insights into its pharmacodynamics .
Synthesis
The synthesis of ethanone typically involves multi-step organic synthesis procedures aimed at achieving desired functional groups for enhanced biological activity. Common methods may include:
- Reactions involving trifluoromethylation : This enhances lipophilicity.
- Formation of spirocyclic structures : These contribute to the compound's unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
